N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide (CAS: 921790-35-4) is a benzamide derivative featuring a fused benzo[b][1,4]oxazepine core. Its molecular formula is C23H26N2O4 (MW: 394.5), with structural motifs including:
- A 7-membered oxazepine ring substituted with allyl (C=C) and geminal dimethyl groups at position 5 and 3, respectively.
- A 2-ethoxybenzamide moiety linked to the oxazepine core via an amide bond. Physical properties (e.g., melting point, solubility) remain uncharacterized in available literature.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-5-13-25-18-14-16(11-12-20(18)29-15-23(3,4)22(25)27)24-21(26)17-9-7-8-10-19(17)28-6-2/h5,7-12,14H,1,6,13,15H2,2-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTFEULCCQJXEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a class of benzo[b][1,4]oxazepine derivatives, which exhibit structural diversity in substituents on both the oxazepine core and the benzamide group. Below is a comparative analysis with two closely related analogs:
Key Structural Differences
Critical Observations:
- Allyl vs. This may influence binding to hydrophobic pockets in biological targets.
- Benzamide Substituents: The 2-ethoxy group in the target compound is electron-donating, enhancing resonance stabilization of the amide bond. 3,4,5-Trimethoxy (CAS 921543-19-3) groups improve solubility due to methoxy’s polarity but may sterically hinder target binding.
Implications of Structural Variations
Physicochemical Properties
- Solubility : The 2-ethoxy group offers moderate polarity, but the trimethoxy analog (CAS 921543-19-3) likely has superior aqueous solubility due to multiple methoxy groups .
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